
2-フルオロイノシン
説明
“Inosine, 2-fluoro-” or “2’-Fluoroinosine” is a modified version of the naturally occurring nucleotide Inosine . It contains the nucleobase hypoxanthine and is found in tRNA wobble positions and processed mRNA . The 2’-Fluoroinosine is structurally similar to guanosine, but it lacks the 2-amino group and the 2’ hydroxyl is replaced by fluoro, which imparts robust nuclease resistance .
Synthesis Analysis
The synthesis of 2’-Fluoroinosine involves the use of a phosphoramidite, specifically the 2’-fluoro-inosine-CE phosphoramidite . This phosphoramidite requires a coupling time of 3 minutes, and synthesized inosine-containing oligonucleotides can be deprotected with standard conditions .
Molecular Structure Analysis
The molecular structure of 2’-Fluoroinosine is similar to that of Inosine, with the key difference being the replacement of the 2’ hydroxyl group with a fluorine atom . This modification results in local changes in the conformation of the nucleotide furanose ring .
Chemical Reactions Analysis
Inosine, and by extension 2’-Fluoroinosine, can interact with each of the standard bases via two hydrogen bonds . The interactions in order of decreasing stability are I-C > I-A > I-T ≈ I-G . The introduction of 2’-fluoro RNA can modulate the selectivity of oligonucleotides, as was found to be the case for antisense oligonucleotides (ASOs) .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2’-Fluoroinosine are similar to those of Inosine, with the key difference being the replacement of the 2’ hydroxyl group with a fluorine atom . This modification results in local changes in the conformation of the nucleotide furanose ring .
科学的研究の応用
合成プライマーとプローブ
イノシンは、合成プライマーまたはプローブを含む多数の用途で使用されてきました . ターゲット位置が不明確な場合、イノシンは、縮重オリゴヌクレオチドの代替としてハイブリダイゼーションを最大化するために使用できます .
tRNAとmRNAの処理
イノシンは、tRNAのワブル位置と処理されたmRNAに見られます . これは、2つの水素結合を介して標準ベースのそれぞれと相互作用する能力によるものです .
DNA修復
イノシンの誘導体である2'-デオキシイノシンは、DNA中の望ましくない2'-デオキシアデノシン脱アミノ化の結果であり、修復する必要があります . これは、イノシンが遺伝コードの完全性を維持する役割を果たしていることを示しています。
微生物研究
イノシンは、特に細菌の分類学的同定のための標準的な方法である16S rRNAのシーケンスにおいて、微生物研究で使用されています . イノシン含有プライマーにより、さまざまな関連シーケンスを増幅することができ、微生物群集の観察された多様性を拡大できます .
キメラオリゴヌクレオチドの安定性
イノシンの代わりに2'-フルオロイノシンを使用すると、キメラオリゴヌクレオチドの安定性が向上します . これは、電気陰性なフッ素原子によってヌクレオチドのフラノース環のコンフォメーションに局所的な変化が生じるためです .
選択性のモジュール化
プライマーとプローブの特定の場所にイノシンと2'-フルオロイノシンを組み込むと、選択性がモジュール化されます . この特性は、2'-フルオロRNAの導入によって選択性をモジュール化できるアンチセンスオリゴヌクレオチド(ASO)で利用されます .
将来の方向性
The use of 2’-Fluoroinosine in research and therapeutic applications is still in its early stages. It has been suggested that 2’-Fluoroinosine could be used to increase the stability of chimeric oligonucleotides . Further studies are needed to fully understand the potential applications and implications of this compound .
作用機序
Target of Action
Inosine, a non-standard, naturally occurring nucleotide, contains the nucleobase hypoxanthine . It is found in transfer RNA (tRNA) wobble positions and processed messenger RNA (mRNA) . Inosine is considered a universal base as it can interact with each of the standard bases via two hydrogen bonds . The primary targets of Inosine are the purinergic P1 receptors .
Mode of Action
Inosine interacts with its targets in a unique way. It can form hydrogen bonds with each of the standard bases. The interactions, in order of decreasing stability, are Inosine-Cytosine > Inosine-Adenine > Inosine-Thymine ≈ Inosine-Guanine . The first three pairs are standard anti-anti interactions, whereas the last pair is an unusual Inosine (syn) – Guanine (anti) interaction .
Biochemical Pathways
Inosine plays a crucial role in purine biosynthesis and degradation . It also acts as a bioactive molecule that regulates RNA editing, metabolic enzyme activity, and signaling pathways . Inosine has been found to have potent axon-promoting effects in vivo following unilateral transection of the corticospinal tract of rats . The mechanism of this action is unclear .
Pharmacokinetics
It is known that inosine can be metabolized into hypoxanthine, xanthine, and uric acid . The cell membrane transport of Inosine is mediated by equilibrative and concentrative nucleoside transporters .
Result of Action
Inosine has been found to have neuroprotective, cardioprotective, anti-inflammatory, and immunomodulatory activities . It has been found to have potent axon-promoting effects in vivo following unilateral transection of the corticospinal tract of rats . The mechanism of this action is unclear .
Action Environment
The action of Inosine, 2-fluoro- can be influenced by environmental factors. For instance, gut microbiota remodeling is closely associated with human disease pathogenesis and responses to dietary and medical supplementation . Recent studies have revealed a critical link between Inosine and gut microbiota impacting anti-tumor, anti-inflammatory, and antimicrobial responses in a context-dependent manner .
生化学分析
Biochemical Properties
Inosine, 2-fluoro- plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with adenosine deaminase, an enzyme that catalyzes the deamination of adenosine to inosine. The fluorine substitution can affect the enzyme’s activity, leading to altered reaction kinetics . Additionally, inosine, 2-fluoro- can form hydrogen bonds with standard nucleobases, albeit with different stability compared to inosine. These interactions are essential for its incorporation into synthetic primers and probes used in molecular biology .
Cellular Effects
Inosine, 2-fluoro- has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, inosine, 2-fluoro- has been observed to enhance mitochondrial respiration by inducing the expression of Rag GTPases and nascent protein synthesis under nutrient starvation conditions . This effect is mediated through the mTORC1 signaling pathway, which plays a critical role in cellular metabolism and growth .
Molecular Mechanism
The molecular mechanism of inosine, 2-fluoro- involves several binding interactions and enzymatic activities. It can bind to purine nucleoside phosphorylase, an enzyme involved in the cleavage of nucleosides to their respective bases and sugar-1-phosphate molecules . This binding can inhibit or activate the enzyme, depending on the cellular context. Additionally, inosine, 2-fluoro- can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of inosine, 2-fluoro- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that heating inosine, 2-fluoro- in certain conditions can lead to degradation, which should be avoided to maintain its efficacy . Long-term exposure to inosine, 2-fluoro- can result in sustained changes in cellular metabolism and gene expression, highlighting the importance of temporal considerations in experimental design .
Dosage Effects in Animal Models
The effects of inosine, 2-fluoro- vary with different dosages in animal models. At lower doses, it has been shown to enhance neuronal proliferation and viability, potentially offering neuroprotective benefits . At higher doses, inosine, 2-fluoro- can exhibit toxic effects, including alterations in cellular metabolism and increased oxidative stress . These dosage-dependent effects underscore the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
Inosine, 2-fluoro- is involved in several metabolic pathways, including the purine salvage pathway. It can be metabolized by enzymes such as purine nucleoside phosphorylase and adenosine deaminase, leading to the production of various metabolites . These metabolic pathways are essential for maintaining cellular nucleotide pools and supporting nucleic acid synthesis .
Transport and Distribution
The transport and distribution of inosine, 2-fluoro- within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by nucleoside transporters, which facilitate its entry into cells . Once inside the cell, inosine, 2-fluoro- can interact with various binding proteins that influence its localization and accumulation . These interactions are crucial for its biological activity and therapeutic potential.
Subcellular Localization
Inosine, 2-fluoro- exhibits specific subcellular localization patterns that are essential for its function. It can be localized to the nucleus, where it may influence gene expression and DNA repair processes . Additionally, inosine, 2-fluoro- can be found in the cytoplasm, where it participates in metabolic reactions and signaling pathways . The subcellular localization of inosine, 2-fluoro- is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLSRGWIGPHHJW-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440479 | |
| Record name | Inosine, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13276-42-1 | |
| Record name | Inosine, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


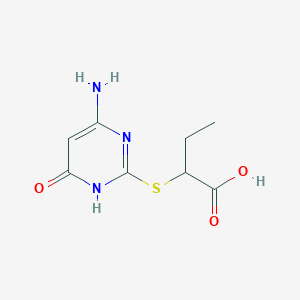


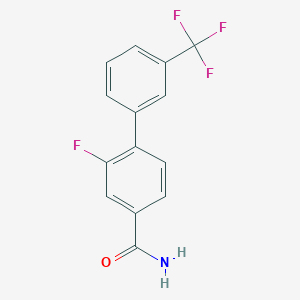
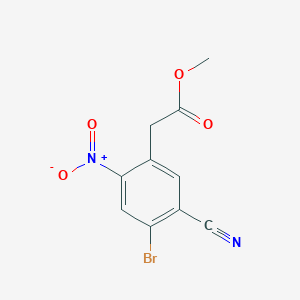
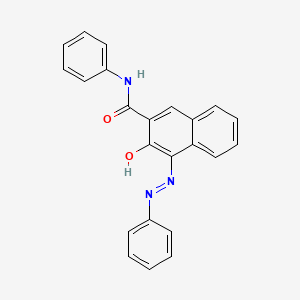
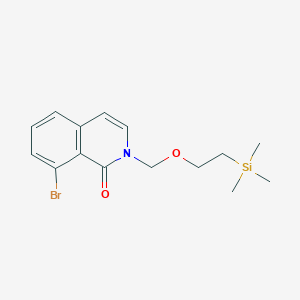
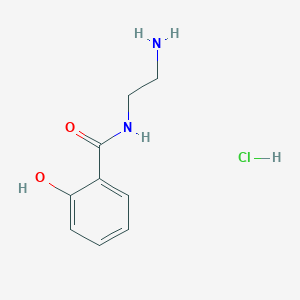

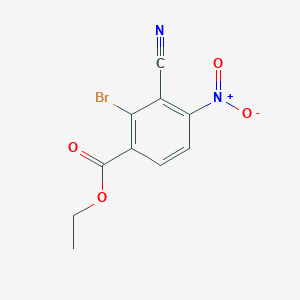


![1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1450750.png)

